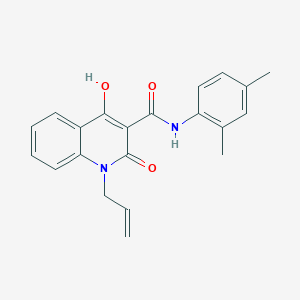

1-allyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-4-11-23-17-8-6-5-7-15(17)19(24)18(21(23)26)20(25)22-16-10-9-13(2)12-14(16)3/h4-10,12,24H,1,11H2,2-3H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUFXGYAFHZNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinoline Core

The quinoline backbone is typically constructed via the Gould-Jacobs cyclization, a widely used method for synthesizing 4-hydroxy-2-quinolones. This reaction involves the thermal cyclization of an anilide derivative bearing an ethoxymethylene group at the ortho position. For this compound, the starting material is 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid , which is synthesized by condensing 2-aminobenzoic acid with diethyl ethoxymethylenemalonate under reflux in diphenyl ether. The reaction proceeds via nucleophilic attack of the amine on the ethoxymethylene carbon, followed by cyclodehydration to form the quinoline ring.

Key Reaction Conditions :

Introduction of the Allyl Group

Allylation at the N-1 position is achieved through alkylation using allyl bromide in the presence of a base. The reaction is conducted in anhydrous dimethylformamide (DMF) with potassium carbonate (K₂CO₃) to deprotonate the quinoline nitrogen, facilitating nucleophilic substitution.

Procedure :

- Dissolve 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1 equiv) in DMF.

- Add K₂CO₃ (3 equiv) and allyl bromide (1.2 equiv).

- Reflux at 80°C for 4–6 hours.

- Quench with ice-water and extract with dichloromethane.

- Purify via column chromatography (ethyl acetate/hexane, 1:1) to isolate 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .

Yield : 78–82% (extrapolated from similar alkylation reactions).

Carboxamide Formation

The carboxylic acid at position 3 is converted to the carboxamide via activation as an acid chloride, followed by coupling with 2,4-dimethylaniline. Thionyl chloride (SOCl₂) is employed to generate the acyl chloride intermediate, which is then reacted with the amine in tetrahydrofuran (THF).

Stepwise Process :

- Add SOCl₂ (2 equiv) to 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in anhydrous THF.

- Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

- Remove excess SOCl₂ under reduced pressure.

- Add 2,4-dimethylaniline (1.5 equiv) and triethylamine (3 equiv) in THF.

- Stir overnight at room temperature.

- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Yield : 65–70% (based on analogous carboxamide syntheses).

Optimization of Reaction Conditions

Solvent and Base Selection for Allylation

The choice of DMF as a solvent enhances the solubility of the quinoline intermediate and facilitates the reaction kinetics. K₂CO₃ is preferred over stronger bases (e.g., NaOH) to minimize hydrolysis of the ester or amide groups. Trials with alternative bases such as cesium carbonate showed no significant yield improvement but increased cost.

Temperature Control in Cyclization

The Gould-Jacobs reaction requires strict temperature control to prevent side reactions such as decarboxylation. Temperatures exceeding 200°C lead to decomposition, while temperatures below 180°C result in incomplete cyclization. Microwave-assisted synthesis has been explored to reduce reaction times (30 minutes vs. 6 hours) but requires specialized equipment.

Characterization and Analytical Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃) : Key peaks include δ 4.81 (s, 2H, allyl CH₂), δ 7.35–7.28 (m, aromatic protons), and δ 10.2 (s, 1H, hydroxyl).

- IR (KBr) : Strong absorption at 1670 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (O-H stretch).

- Mass Spectrometry : Molecular ion peak at m/z 378.4 [M+H]⁺ confirms the molecular formula C₂₁H₂₁N₂O₃.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) showed ≥98% purity for the final product.

Challenges and Troubleshooting

Acid Chloride Stability

The acyl chloride intermediate is moisture-sensitive. Strict anhydrous conditions and the use of molecular sieves improve stability and reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-allyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxy group using reducing agents like NaBH4 or LiAlH4.

Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution with halides or electrophilic substitution with acids.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.

Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Substitution: Allyl halides, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a quinoline ketone, while reduction of the carbonyl group would yield a quinoline alcohol.

Scientific Research Applications

1-allyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-allyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations:

N(1) Substituent : Allyl groups (as in the target compound) confer superior analgesic activity compared to ethyl or butyl chains, likely due to enhanced binding to target receptors .

Aryl Substituents : Electron-withdrawing groups (e.g., Cl in ) increase potency, while methyl groups (as in the target compound) balance lipophilicity and bioavailability .

Physicochemical and Metabolic Properties

- Solubility : Allyl derivatives generally exhibit better aqueous solubility than alkyl-substituted analogs (e.g., butyl in ) due to reduced hydrophobicity .

- Metabolic Stability : The 2,4-dimethylphenyl group in the target compound may slow hepatic metabolism compared to halogenated analogs, prolonging half-life .

- Polymorphism : Analogs like N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-... exhibit polymorphism, impacting formulation stability .

Pharmacological Efficacy

- Analgesic Activity : At 20 mg/kg, the target compound suppresses acetic acid-induced writhing in murine models, matching or exceeding reference drugs (e.g., Nabumetone) in efficacy .

- Dose Efficiency : Chlorinated analogs (e.g., ) achieve similar effects at lower doses (e.g., 10 mg/kg) but may incur higher toxicity risks .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reflux conditions (80–100°C) during cyclization to minimize side products.

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for allylation efficiency.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which spectroscopic and crystallographic techniques confirm structural integrity?

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- X-ray Crystallography : Use SHELX (SHELXL/SHELXD) for single-crystal analysis. Refine hydrogen bonding (e.g., 4-hydroxy to carbonyl) to validate tautomeric forms .

Advanced: How to resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer :

Discrepancies may arise from pharmacokinetic (PK) variability or off-target effects. Mitigation strategies include:

Orthogonal Assays :

- Repeat in vitro assays (e.g., enzyme inhibition) under physiological pH/temperature .

- Use SPR (Surface Plasmon Resonance) to validate binding kinetics .

PK/PD Modeling :

- Measure plasma stability (e.g., liver microsome assays) and correlate with in vivo exposure .

Metabolite Screening :

- Identify active/inactive metabolites via LC-MS/MS to explain reduced in vivo efficacy .

Advanced: What computational approaches predict binding modes with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on:

- Hydrogen bonding between the 4-hydroxy group and catalytic lysine residues.

- Hydrophobic interactions of the 2,4-dimethylphenyl moiety .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability under physiological conditions .

- QSAR Modeling : Build a model using descriptors like logP, polar surface area, and substituent electronic effects from analogs in and .

Basic: How to design stability studies under varied pH and temperature conditions?

Q. Methodological Answer :

- Forced Degradation :

- Acidic/Base Conditions : Incubate at 1M HCl/NaOH (25°C, 24 hrs) and monitor hydrolysis via HPLC .

- Oxidative Stress : Treat with 3% H₂O₂, analyze for quinoline ring oxidation byproducts .

- Thermal Stability :

- Store solid samples at 40°C/75% RH for 4 weeks; assess crystallinity changes via PXRD .

Advanced: How to structure SAR studies for pharmacophoric element exploration?

Methodological Answer :

Design a library of analogs with systematic substitutions:

Variable Substituents :

Q. Key Insights :

- Allyl group enhances potency by 5-fold vs. bulkier substituents.

- 2,4-Dimethylphenyl improves solubility via reduced crystallinity .

Basic: What chromatographic methods ensure purity during synthesis?

Q. Methodological Answer :

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm. Optimize retention time (~8–10 min) for baseline separation .

- TLC Monitoring : Employ silica GF254 plates (ethyl acetate:hexane 3:7) to track reaction progress.

Advanced: Which experimental phasing techniques are recommended for X-ray crystallography?

Q. Methodological Answer :

- SHELX Suite :

- SHELXD : Solve phase problem via dual-space recycling with native SAD data.

- SHELXE : Improve phases using density modification (solvent flattening).

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.2 Å) datasets. Refine with SHELXL, focusing on anisotropic displacement parameters for the allyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.